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Compound of Interest

Compound Name: N-Boc-4-oxo-L-proline

Cat. No.: B107550

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
4-oxo-L-proline, a pivotal chiral building block in contemporary organic synthesis and drug
discovery. The strategic placement of a ketone functionality on the proline ring, combined with
the versatile N-Boc protecting group, makes this molecule a valuable intermediate for creating
structurally diverse and biologically active compounds. This document is intended for
researchers, scientists, and professionals in drug development, offering detailed spectroscopic
data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-4-oxo-L-proline,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Table 1: *H NMR Spectroscopic Data

The following *H NMR data was obtained in DMSO-de at 300 MHz.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
13.01 br 1H COOH
4.510-4.559 m 1H a-CH
3.778-3.862 m 1H 0-CH:2
3.638-3.700 m 1H 0-CH2'
3.066-3.167 m 1H B-CH2
2.456-2.539 m 1H B-CH2'
1.389-1.415 m 9H C(CHs)s

Data sourced from patent CN104788353A.

Table 2: Estimated **C NMR Spectroscopic Data

No direct experimental 13C NMR data for N-Boc-4-oxo-L-proline has been identified in the
literature. The following chemical shifts are estimated based on data for N-Boc-L-proline and
the known effects of a ketone functionality on adjacent carbon atoms. The ketone at C-4 is
expected to significantly deshield the C-4 and have a smaller effect on the neighboring C-3 and
C-5 carbons.
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Chemical Shift (8) ppm Assighment
~207 C=0 (Ketone)
~173 COOH

~153 N-C=0 (Boc)
~80 C(CH3)s

~58 a-CH

~52 3-CH:z

~38 B-CH:

28.1 C(CHs)3

Estimations are based on typical chemical shifts for N-Boc-proline derivatives and cyclic
ketones.

Table 3: Infrared (IR) Spectroscopy Data

A full experimental IR spectrum for N-Boc-4-oxo-L-proline is not readily available. The
following table lists the expected characteristic absorption bands based on the functional
groups present in the molecule.[1]

Wavenumber (cm—?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)
2975-2850 Medium C-H stretch (Aliphatic)

~1750 Strong C=0 stretch (Ketone)

~1715 Strong C=0 stretch (Carboxylic Acid)
~1680 Strong C=0 stretch (Boc group)
1450-1365 Medium C-H bend (Aliphatic)

C-O stretch (Ester-like, Boc

1250-1150 Strong
group)
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The presence of multiple carbonyl groups may lead to overlapping bands in the region of 1680-
1750 cm~—1.

Table 4: Mass Spectrometry Data

The molecular weight of N-Boc-4-oxo-L-proline is 229.23 g/mol . While a full experimental
mass spectrum is not available, the expected fragmentation pattern in electrospray ionization
(ESI) mass spectrometry can be predicted based on the behavior of other N-Boc protected

amino acids.
m/z lon Description
230.10 [M+H]*+ Protonated molecular ion
252.08 [M+Na]* Sodiated molecular ion
Loss of isobutylene from the
174.08 [M+H-CaHs]*
Boc group
130.05 [M+H-Boc]* Loss of the entire Boc group

Fragmentation patterns for N-Boc protected compounds typically show a characteristic loss of
isobutylene (56 Da) and/or the entire tert-butoxycarbonyl group (100 Da).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
are generalized protocols based on standard laboratory practices for the analysis of N-Boc
protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of N-Boc-4-oxo-L-proline is dissolved in 0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or D20 with pH adjustment). The
solution is then transferred to a 5 mm NMR tube.

 'H NMR Spectroscopy:

o Instrument: A 300 MHz or higher field NMR spectrometer.
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o Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 (signal-to-noise dependent).

Relaxation delay: 1-5 seconds.

Spectral width: 0-15 ppm.

e 13C NMR Spectroscopy:

o Instrument: A 75 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024-4096 (due to the low natural abundance of 13C).

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

o Data Processing: The raw data (Free Induction Decay) is processed with a Fourier
transform, followed by phase and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (ATR): A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid State (KBr pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry
potassium bromide (KBr) and pressed into a thin, transparent pellet.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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o Data Acquisition:
o The background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
o The sample spectrum is then recorded, typically in the range of 4000-400 cm™1,
o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile, or water, often with a small amount of formic acid to promote ionization) to a
concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low
pg/mL or ng/mL range for analysis.

e Instrumentation: An electrospray ionization (ESI) mass spectrometer, which can be coupled
to a variety of mass analyzers such as a quadrupole, time-of-flight (TOF), or ion trap.

o Data Acquisition:
o lonization Mode: Positive ion mode ([M+H]*, [M+Na]™") is typically used.

o Infusion: The sample solution is introduced into the ESI source at a flow rate of 5-20
pL/min.

o Mass Range: A full scan is typically acquired over a mass-to-charge (m/z) range of 50-
500.

o Tandem MS (MS/MS): For fragmentation analysis, the molecular ion of interest is isolated
and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or
nitrogen) to generate fragment ions.

o Data Processing: The acquired mass spectra are analyzed to determine the m/z values of
the molecular and fragment ions, which are then used to confirm the molecular weight and
elucidate the structure of the molecule.
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Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a synthetic compound like N-Boc-4-oxo-L-proline.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
N-Boc-4-oxo-L-proline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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